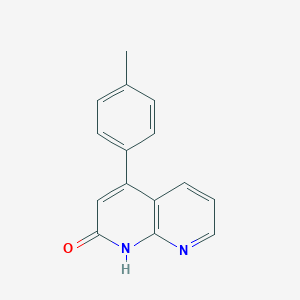
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one
The synthesis of this compound typically involves multi-step organic reactions. The general methods include:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving 2-amino-4-methylpyridine derivatives with suitable aldehydes or ketones.
- Diverse Synthetic Routes : Research has shown that various synthetic methodologies can yield this compound, including microwave-assisted synthesis and ionic liquid-mediated reactions, which enhance yield and reduce environmental impact .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of naphthyridine derivatives, including this compound:
- Mechanism of Action : These compounds often exert their cytotoxic effects through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization. For instance, studies have demonstrated that certain naphthyridine derivatives inhibit cancer cell proliferation by disrupting microtubule dynamics .
- Case Studies : In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines, including those from lung and cervical cancers. The compound's efficacy is often compared to established chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Fungal Activity : Research indicates that derivatives containing the naphthyridine scaffold exhibit antifungal activity against strains such as Candida albicans and Cryptococcus neoformans. The presence of the p-tolyl group enhances hydrophobic interactions, contributing to its effectiveness against these pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Substituent | Biological Activity | Comments |
|---|---|---|
| p-Tolyl | Enhanced anticancer activity | Improves hydrophobicity and cellular uptake |
| Alkyl groups | Varies; often increases potency | Modifications can lead to improved selectivity |
| Halogen substitutions | Potentially increases activity | Can affect binding affinity to targets |
Future Perspectives
The ongoing research into naphthyridine derivatives suggests a promising future for compounds like this compound in drug development:
- Novel Therapeutics : With their diverse mechanisms of action and ability to target multiple pathways in cancer and infectious diseases, these compounds may serve as templates for new drug candidates.
- Combination Therapies : Exploring their use in combination with existing therapies could enhance treatment efficacy and reduce resistance in cancer treatments.
Propiedades
Número CAS |
127446-47-3 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-10-4-6-11(7-5-10)13-9-14(18)17-15-12(13)3-2-8-16-15/h2-9H,1H3,(H,16,17,18) |
Clave InChI |
WGVRGMXXQGNRRH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















